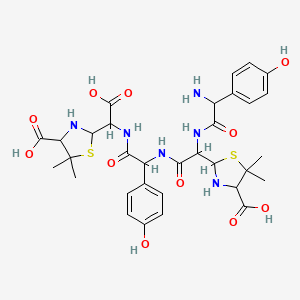
Amoxicillin Dimer (penicilloic acid form)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
アモキシシリン二量体(ペニシロイック酸型)は、広く使用されているβ-ラクタム系抗生物質であるアモキシシリンの誘導体です。この化合物は、2つのアモキシシリン分子が化学反応を起こして二量体を形成し、ペニシロイック酸型になります。 主に、アモキシシリンの分解生成物や不純物を研究する研究機関で使用されています .
準備方法
合成ルートと反応条件: アモキシシリン二量体(ペニシロイック酸型)の調製には、特定の条件下でのアモキシシリンの二量化が含まれます。反応は通常、アモキシシリンが二量体の形成を促進する条件にさらされる水性媒体中で起こります。 これには、反応を促進するために触媒または特定のpH条件を使用することが含まれます .
工業的生産方法: アモキシシリン二量体(ペニシロイック酸型)の工業的生産は、研究での主要な用途のために一般的には行われていません。研究室設定で使用される方法は、必要に応じて工業用目的に拡大できます。 これには、二量体の高収率と高純度を確保するために反応条件を最適化することが含まれます .
3. 化学反応解析
反応の種類: アモキシシリン二量体(ペニシロイック酸型)は、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、特定の条件下で酸化されてさまざまな酸化生成物を形成する可能性があります。
還元: 還元反応により、二量体が他の還元型に変換される可能性があります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。
還元: 水素化ホウ素ナトリウムなどの還元剤を使用できます。
生成される主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の条件や試薬によって異なります。 たとえば、酸化により、二量体のさまざまな酸化誘導体が生成される可能性があります .
4. 科学研究における用途
アモキシシリン二量体(ペニシロイック酸型)には、いくつかの科学研究における用途があります。
化学: アモキシシリンの分解経路と安定性を研究するために使用されます。
生物学: アモキシシリン誘導体の生物活性と相互作用の理解に役立ちます。
医学: 新しい抗生物質の開発や抗生物質耐性の研究に使用されます。
化学反応の分析
Types of Reactions: Amoxicillin Dimer (penicilloic acid form) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the dimer into other reduced forms.
Substitution: The dimer can undergo substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various reagents can be used depending on the desired substitution, such as halogens for halogenation reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of different oxidized derivatives of the dimer .
科学的研究の応用
Amoxicillin Dimer (penicilloic acid form) has several scientific research applications:
Chemistry: Used to study the degradation pathways and stability of amoxicillin.
Biology: Helps in understanding the biological activity and interactions of amoxicillin derivatives.
Medicine: Used in research to develop new antibiotics and study antibiotic resistance.
Industry: Employed in the quality control of amoxicillin production to identify and quantify impurities
作用機序
アモキシシリン二量体(ペニシロイック酸型)の作用機序は、アモキシシリンと同様です。それは、ペニシリン結合タンパク質(PBP)に結合することで、細菌の細胞壁合成を阻害します。 この阻害は、細菌の細胞壁の完全性に不可欠なペプチドグリカン鎖の架橋を阻害し、細胞の溶解と死をもたらします .
類似化合物:
アモキシシリン: 広く使用されている抗生物質である親化合物です。
アンプシリン: 構造と作用機序が類似した別のβ-ラクタム系抗生物質です。
ペニシリンG: アモキシシリンの由来となる最初のペニシリン系抗生物質です.
独自性: アモキシシリン二量体(ペニシロイック酸型)は、二量体構造により、アモキシシリンの分解と安定性に関する洞察を提供するため、独特です。 これは、さまざまな条件下でのアモキシシリンの挙動を研究するための研究機関にとって貴重なものとなっています .
類似化合物との比較
Amoxicillin: The parent compound, widely used as an antibiotic.
Ampicillin: Another β-lactam antibiotic with a similar structure and mechanism of action.
Penicillin G: The original penicillin antibiotic, from which amoxicillin is derived.
Uniqueness: Amoxicillin Dimer (penicilloic acid form) is unique due to its dimeric structure, which provides insights into the degradation and stability of amoxicillin. This makes it valuable in research settings for studying the behavior of amoxicillin under various conditions .
特性
分子式 |
C32H40N6O11S2 |
|---|---|
分子量 |
748.8 g/mol |
IUPAC名 |
2-[1-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-2-[[2-[[carboxy-(4-carboxy-5,5-dimethyl-1,3-thiazolidin-2-yl)methyl]amino]-1-(4-hydroxyphenyl)-2-oxoethyl]amino]-2-oxoethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C32H40N6O11S2/c1-31(2)21(29(46)47)37-26(50-31)19(35-23(41)17(33)13-5-9-15(39)10-6-13)25(43)34-18(14-7-11-16(40)12-8-14)24(42)36-20(28(44)45)27-38-22(30(48)49)32(3,4)51-27/h5-12,17-22,26-27,37-40H,33H2,1-4H3,(H,34,43)(H,35,41)(H,36,42)(H,44,45)(H,46,47)(H,48,49) |
InChIキー |
YJFZGYXDUKQVQI-UHFFFAOYSA-N |
正規SMILES |
CC1(C(NC(S1)C(C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC(C3NC(C(S3)(C)C)C(=O)O)C(=O)O)NC(=O)C(C4=CC=C(C=C4)O)N)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![11-hydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one](/img/structure/B12319907.png)
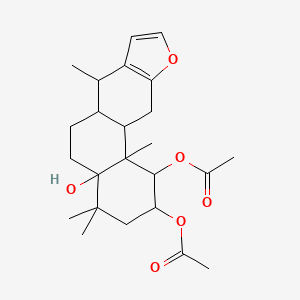
![N-[1-(2-carbamoylpyrrolidin-1-yl)-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12319926.png)
![1,3-Bis[(4-bromophenyl)methyl]-2-chloro-2-prop-2-enyl-3a,4,5,6,7,7a-hexahydrobenzo[d][1,3,2]diazasilole](/img/structure/B12319932.png)

![(2R,3R,4S,5R)-2-(2-amino-6-{[(2-hydroxy-5-nitrophenyl)methyl]sulfanyl}-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12319938.png)
![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2,5,7-tri-tert-butyl-1H-indol-3-yl)propanoic acid](/img/structure/B12319944.png)
![5-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B12319945.png)

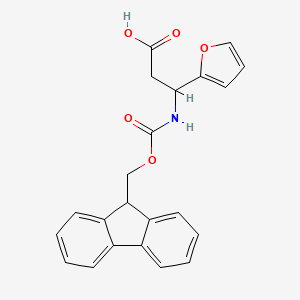
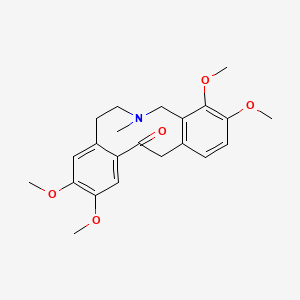
![Tert-butyl 3-amino-4-[2,2-diethoxyethyl(2-phenylethyl)amino]-4-oxobutanoate](/img/structure/B12319974.png)
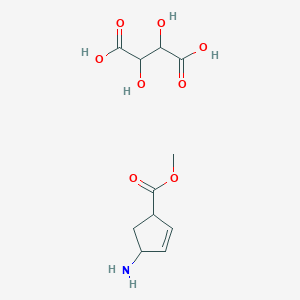
![2-[[4-[2-(2-amino-1-methyl-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid](/img/structure/B12319991.png)
